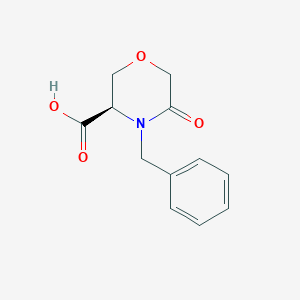

(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid

Description

Properties

IUPAC Name |

(3R)-4-benzyl-5-oxomorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11-8-17-7-10(12(15)16)13(11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHROJZLGLNLBT-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)CO1)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543338 | |

| Record name | (3R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106973-36-8 | |

| Record name | (3R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Cornerstone of Chiral Morpholines: A Technical Guide to (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid

Introduction: The Significance of a Chiral Scaffold

In the landscape of modern medicinal chemistry, the morpholine ring system stands out as a "privileged scaffold." Its inherent conformational stability, favorable physicochemical properties—such as enhanced aqueous solubility and metabolic stability—and its ability to engage in crucial hydrogen bonding interactions make it a highly sought-after motif in drug design.[1] When chirality is introduced, specifically at the C3 position, the resulting enantiomerically pure morpholine derivatives become powerful tools for creating stereospecific therapeutics.

This guide provides an in-depth technical overview of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid (CAS 106973-36-8), a key chiral building block. Its structure combines the robust morpholine core with a carboxylic acid functionality and a defined stereocenter, making it a valuable intermediate in the asymmetric synthesis of complex pharmaceutical agents, most notably in the class of oxazolidinone antibiotics. We will explore its chemical identity, a proposed, field-proven synthetic route, comprehensive analytical methodologies for stereochemical and purity verification, and its critical applications in drug development.

Physicochemical Properties and Structural Identity

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and development.

| Property | Value | Reference |

| CAS Number | 106973-36-8 | [2] |

| Molecular Formula | C₁₂H₁₃NO₄ | [2] |

| Molecular Weight | 235.24 g/mol | [2] |

| Melting Point | 177-178 °C | [2] |

| Appearance | White to off-white crystalline solid | Inferred from typical morpholine derivatives |

| Purity | Typically ≥98% | [2] |

The structural architecture of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid is paramount to its utility. The benzyl group on the nitrogen atom provides steric bulk and lipophilicity, influencing solubility and potential π-stacking interactions. The lactam carbonyl at the 5-position and the carboxylic acid at the 3-position are key functional handles for subsequent chemical transformations. Most importantly, the (R)-configuration at the C3 stereocenter dictates the three-dimensional arrangement of the molecule, a critical factor in its role in asymmetric synthesis.

Caption: 2D structure of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid.

Proposed Enantioselective Synthesis

While multiple synthetic routes to morpholine derivatives exist, achieving high enantiopurity is paramount.[3] The following proposed synthesis is adapted from a validated protocol for the corresponding (S)-enantiomer, leveraging a readily available chiral starting material, N-benzyl-D-serine, to ensure the desired (R)-stereochemistry in the final product.

The causality behind this synthetic strategy lies in the use of a chiral pool starting material. By beginning with N-benzyl-D-serine, the stereocenter is already established, and the subsequent reactions are designed to preserve this configuration.

Caption: Proposed two-step synthesis workflow.

Step-by-Step Experimental Protocol

Materials and Reagents:

-

N-benzyl-D-serine

-

Chloroacetyl chloride

-

Potassium carbonate (K₂CO₃)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Heptane

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Protocol:

-

N-Chloroacetylation:

-

To a jacketed reactor, add N-benzyl-D-serine (1.0 equivalent) and THF (6 volumes).

-

Cool the resulting solution to 0-5 °C.

-

In a separate vessel, prepare a pre-cooled (0-5 °C) aqueous solution of potassium carbonate (3.0 equivalents) in water (6 volumes).

-

Add the potassium carbonate solution to the reactor.

-

Slowly add chloroacetyl chloride (1.4 equivalents) via an addition funnel, ensuring the internal temperature is maintained below 5 °C.

-

Stir the biphasic mixture at 0-5 °C for approximately 30 minutes.

-

In-process control (IPC): Monitor the reaction by HPLC to ensure consumption of the starting material. If the N-benzyl-D-serine residual is greater than 5%, add an additional portion of chloroacetyl chloride.

-

-

Intramolecular Cyclization and Work-up:

-

Once the first step is complete, slowly add a 50 wt% aqueous solution of sodium hydroxide, maintaining the internal temperature between 5-10 °C, until the pH is stabilized above 13.5. This strong base facilitates the intramolecular Williamson ether synthesis, forming the morpholine ring.

-

Monitor the cyclization by HPLC until the intermediate is consumed (<1% area).

-

Warm the reaction mixture to 25 °C.

-

Add heptane (2 volumes) and stir vigorously for 10 minutes to extract organic impurities. Allow the layers to separate and discard the organic (upper) layer.

-

Cool the aqueous layer to 0-5 °C and slowly acidify with concentrated HCl to a pH of approximately 1-2. This will precipitate the carboxylic acid product.

-

Extract the product with ethyl acetate (3 x 5 volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., isopropanol) to obtain (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid as a crystalline solid.[2]

-

Analytical Characterization: A Self-Validating System

Ensuring the identity, purity, and stereochemical integrity of the final product is critical. A multi-pronged analytical approach provides a self-validating system.

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure.

-

¹H NMR: Expected signals would include aromatic protons from the benzyl group, diastereotopic protons of the benzyl CH₂, the methine proton at the C3 stereocenter, and the methylene protons of the morpholine ring.

-

¹³C NMR: Key signals would correspond to the carboxyl and lactam carbonyl carbons, aromatic carbons, and the aliphatic carbons of the morpholine ring and benzylic methylene.

-

-

Mass Spectrometry (MS): To confirm the molecular weight (235.24 g/mol ). Electrospray ionization (ESI) in either positive or negative mode would be suitable.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the standard for assessing chemical purity.

Parameter Recommended Condition Column C18 (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase Gradient of water (with 0.1% formic or acetic acid) and acetonitrile Flow Rate 1.0 mL/min Detection UV at ~210 nm and ~254 nm Column Temperature 25-30 °C

Enantiomeric Purity Determination

The most critical analytical parameter is the enantiomeric excess (ee%). This is determined using chiral HPLC.

-

Rationale for Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with amylose or cellulose carbamates, are highly effective for separating a wide range of enantiomers.[4][5] Columns like Chiralpak® AD-H or Chiralcel® OD-H are excellent starting points for method development.[6]

Proposed Chiral HPLC Method:

Caption: Workflow for chiral HPLC analysis.

Detailed Protocol:

-

Column: Chiralpak® AD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of n-hexane, isopropanol (IPA), and a small amount of trifluoroacetic acid (TFA). A typical starting condition would be 80:20 (Hexane:IPA) with 0.1% TFA. The TFA is crucial for protonating the carboxylic acid, ensuring good peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Analysis: The (R)- and (S)-enantiomers will elute at different retention times. The enantiomeric excess is calculated from the relative peak areas:

-

ee% = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

-

Applications in Drug Development

(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid is more than a chemical curiosity; it is a strategic building block for accessing complex, biologically active molecules.

Key Intermediate for Oxazolidinone Antibiotics

The primary application of this chiral morpholine derivative is in the synthesis of oxazolidinone antibiotics, such as Linezolid.[7] The oxazolidinone class of antibiotics inhibits bacterial protein synthesis through a unique mechanism, making them effective against multi-drug resistant Gram-positive bacteria.[8] The synthesis of these drugs often involves the construction of a chiral side chain, and (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid can serve as a precursor to introduce the required stereochemistry and functionality.

Constrained Amino Acid Analog

Beyond its role as a synthetic intermediate, this molecule can be viewed as a constrained amino acid analog.[9][10] The rigid morpholine ring system restricts the conformational flexibility that would be present in an open-chain amino acid. Incorporating such constrained analogs into peptides can lock the peptide backbone into a specific conformation, which is a powerful strategy in peptidomimetic drug design to enhance binding affinity to biological targets and improve metabolic stability.[11][12]

Conclusion

(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid is a high-value chiral building block whose importance is derived from its stereochemically defined and functionally rich structure. The proposed synthetic route, grounded in established chemical principles, offers a reliable pathway to this molecule in high enantiopurity. The rigorous analytical workflow described herein ensures that the material meets the stringent quality requirements for pharmaceutical development. As the demand for stereochemically pure and structurally complex drugs continues to grow, the role of versatile intermediates like (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid will only become more critical in the arsenal of the research scientist and drug development professional.

References

-

ResearchGate. (2025, August 10). (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate. Retrieved from [Link]

-

Lubin-Germain, N., et al. (2023). Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models. PubMed. Retrieved from [Link]

-

Pang, S. P. (2007). Studies on the cyclization reaction of D-aspartic acid. ResearchGate. Retrieved from [Link]

-

HPLC.eu. Chiral Columns. Retrieved from [Link]

-

Fasano, A., & Gasparrini, F. (2013). Green Chiral HPLC Enantiomeric Separations Using High Temperature Liquid Chromatography and Subcritical Water on Chiralcel OD and Chiralpak AD. PubMed. Retrieved from [Link]

- Google Patents. (Year). Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid.

-

Roshini, A., et al. (2009). The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats. PubMed. Retrieved from [Link]

-

Sako, K., et al. (2015). Efficient backbone cyclization of linear peptides by a recombinant asparaginyl endopeptidase. PMC - NIH. Retrieved from [Link]

-

De Klerck, K., et al. (2012). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. AFMPS. Retrieved from [Link]

-

MDPI. (2023). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. Retrieved from [Link]

-

Arkat USA, Inc. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkat USA. Retrieved from [Link]

-

Trabocchi, A., et al. (2008). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. NIH. Retrieved from [Link]

-

Phenomenex. Chiral HPLC Separations. Retrieved from [Link]

-

ResearchGate. (Year). Synthesis of 4-amino-3-oxo-tetrahydroazepino[3,4-b]indoles: new conformationally constrained Trp analogs. Retrieved from [Link]

-

PubMed. (2025, June 13). Base-Mediated Cyclization of N-Benzyl Ketimines with Vinyl Sulfoxides: An Approach to Polysubstituted 1-Pyrrolines. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Opposing effects of D-aspartic acid and nitric oxide on tuning of testosterone production in mallard testis during the reproductive cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | 106973-37-9 [chemicalbook.com]

- 4. hplc.eu [hplc.eu]

- 5. Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fagg-afmps.be [fagg-afmps.be]

- 7. US20060046994A1 - Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid - Google Patents [patents.google.com]

- 8. The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lifechemicals.com [lifechemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]

(3R)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid properties

An In-depth Technical Guide to (3R)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Chiral Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of molecular entities with high specificity and therapeutic efficacy is paramount. Chiral building blocks are fundamental to this endeavor, providing the stereochemical precision required to optimize interactions with biological targets.[1] Among these, heterocyclic systems are of particular interest due to their prevalence in bioactive natural products and approved pharmaceuticals. The morpholine nucleus, a six-membered heterocycle containing both an ether and a secondary amine functionality, serves as a privileged scaffold in drug design. Its incorporation into molecular structures often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability.[2]

This guide focuses on (3R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid , a chiral molecule that synergistically combines the structural rigidity and advantageous properties of the N-acylated morpholine core with the versatile reactivity of a carboxylic acid. The specific (R)-stereochemistry at the C3 position makes it a valuable synthon for asymmetric synthesis, enabling the construction of complex, enantiomerically pure drug candidates. This document provides a comprehensive overview of its chemical properties, synthesis, analysis, and strategic applications for professionals engaged in drug discovery and development.

Physicochemical and Structural Properties

(3R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid is a white to off-white crystalline solid under standard conditions. Its structure features a lactam moiety within the morpholine ring, an N-benzyl group that adds lipophilicity, and a carboxylic acid group that serves as a key handle for chemical modification.

| Property | Value | Reference(s) |

| CAS Number | 106973-36-8 | [3] |

| Molecular Formula | C₁₂H₁₃NO₄ | [3] |

| Molecular Weight | 235.24 g/mol | [3] |

| Melting Point | 177-178 °C | N/A |

| Boiling Point | 506.8 °C at 760 mmHg (Predicted) | N/A |

| Density | 1.339 g/cm³ (Predicted) | N/A |

| Purity | ≥97% / ≥98% | [3][4] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| LogP | 0.4986 (Predicted) | [3] |

Spectroscopic Analysis: A Theoretical Framework

While specific experimental spectra for this exact compound are not widely published, its structure allows for a robust prediction of its key spectroscopic features based on well-established principles.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum of this molecule is expected to be dominated by characteristic absorptions from its functional groups.[6]

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is predicted to appear in the range of 3300-2500 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded dimer formation common in carboxylic acids.

-

C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretches from the benzyl group are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine and benzyl methylene groups will appear just below 3000 cm⁻¹.

-

C=O Stretch (Carbonyls): Two distinct, strong, and sharp peaks are anticipated in the carbonyl region. The lactam (amide) carbonyl stretch is expected around 1650-1680 cm⁻¹. The carboxylic acid carbonyl stretch is typically found at a higher frequency, around 1700-1725 cm⁻¹ for the hydrogen-bonded dimer.

-

C-O Stretch (Ether): A strong C-O stretching vibration from the morpholine ether linkage should be visible in the fingerprint region, typically between 1250 cm⁻¹ and 1050 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides clear diagnostic signals for the different hydrogen environments in the molecule.[5]

-

Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected far downfield, typically between 10-12 ppm. This signal will disappear upon the addition of D₂O due to proton exchange.

-

Aromatic Protons (Benzyl C₆H₅-): The five protons of the phenyl ring will appear as a multiplet in the aromatic region, approximately 7.2-7.4 ppm.

-

Benzyl Methylene Protons (-CH₂-Ph): The two diastereotopic protons of the benzyl methylene group, adjacent to the chiral center, will likely appear as two distinct doublets (an "AB quartet") due to their different magnetic environments. These signals are expected between 4.0-5.0 ppm.

-

Morpholine Ring Protons: The protons on the morpholine ring will exhibit complex splitting patterns. The proton at the chiral center (C3, adjacent to the carboxyl group) is expected between 4.0-4.5 ppm. The other four protons on the morpholine ring (at C2 and C6) will likely appear as multiplets between 3.5-4.5 ppm.

The carbon NMR spectrum will confirm the carbon framework of the molecule.[5]

-

Carbonyl Carbons (-C=O): Two deshielded signals are expected. The carboxylic acid carbonyl carbon should appear around 170-180 ppm, while the lactam carbonyl carbon is predicted to be slightly more shielded, around 165-175 ppm.

-

Aromatic Carbons (Benzyl C₆H₅-): Multiple signals are expected in the 125-140 ppm range, corresponding to the carbons of the phenyl ring.

-

Chiral Carbon (C3): The carbon atom bearing the carboxylic acid group is expected to resonate around 55-65 ppm.

-

Morpholine Ring Carbons (C2, C6): The carbons adjacent to the oxygen atom will be deshielded, appearing around 65-75 ppm.

-

Benzyl Methylene Carbon (-CH₂-Ph): The carbon of the benzyl methylene group is expected in the range of 45-55 ppm.

Synthesis and Purification

The synthesis of (3R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid is a stereospecific process that relies on a suitable chiral starting material. The most direct precursor is N-benzyl-D-serine, ensuring the desired (R)-configuration in the final product. The synthesis involves a two-step, one-pot procedure: N-acylation followed by intramolecular cyclization.

Synthetic Workflow

The causality behind this experimental design is straightforward:

-

Deprotonation: N-benzyl-D-serine contains three potentially acidic protons (amine, hydroxyl, and carboxyl). The use of a strong base like potassium carbonate in an aqueous/organic biphasic system selectively deprotonates the most acidic protons (carboxyl and hydroxyl), creating nucleophilic alkoxide and carboxylate ions.

-

N-Acylation: Chloroacetyl chloride is a highly reactive acylating agent. It is added slowly at low temperature (0-5 °C) to react preferentially with the more nucleophilic amine, forming an intermediate N-acylated serine derivative. Maintaining a low temperature is critical to control the exothermic reaction and prevent side reactions.

-

Intramolecular Cyclization (Williamson Ether Synthesis): After N-acylation, the addition of a strong base (NaOH) ensures complete deprotonation of the hydroxyl group. This alkoxide then undergoes an intramolecular Sₙ2 reaction, attacking the carbon bearing the chlorine atom to form the morpholine ring and close the lactam, yielding the desired product.

Sources

Strategic Chiral Synthons: (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid

Executive Summary

(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic acid (CAS: 106973-36-8) represents a critical class of "chiral pool" heterocycles.[1] As a conformationally constrained amino acid derivative, it serves as a high-value scaffold in the synthesis of peptidomimetics and Neurokinin-1 (NK1) receptor antagonists, such as Aprepitant.[1] This guide details the structural rationale, robust synthetic pathways, and validation protocols required to utilize this synthon effectively in drug discovery campaigns.

Part 1: Structural Anatomy & Stereochemical Significance[1]

Molecular Architecture

The molecule consists of a morpholine ring oxidized at the 5-position to form a lactam (morpholin-5-one).[1] The stereochemistry at the C3 position is defined by the (R)-configuration, typically derived from D-Serine.

-

Core Scaffold: Morpholin-5-one (Lactam).[1]

-

Chirality: (R)-configuration at C3 (alpha to the carboxylic acid).[1]

-

Protection: N-Benzyl group (removable via hydrogenolysis).[1]

-

Numbering Logic: Oxygen (1), CH2 (2), CH-COOH (3), Nitrogen (4), C=O (5), CH2 (6).[1]

Pharmacophore Alignment

In medicinal chemistry, this scaffold is prized for its ability to lock the N-C-C-O torsion angles, mimicking the beta-turn of peptides. The C3-carboxylic acid provides a handle for amide coupling, while the lactam carbonyl offers hydrogen bond acceptance and metabolic stability compared to open-chain analogs.[1]

Part 2: Synthetic Routes & Process Chemistry[1][2][3][4]

The synthesis of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic acid relies on "Chiral Pool Synthesis," utilizing the natural chirality of amino acids to establish the stereocenter without the need for expensive asymmetric catalysts.[1]

The D-Serine Route (Preferred)

The most robust industrial route begins with D-Serine.[1] The pathway involves N-benzylation followed by a double-electrophile annulation using chloroacetyl chloride.[1]

Reaction Scheme Logic:

-

N-Protection: Reductive amination of D-Serine with benzaldehyde prevents over-alkylation and activates the nitrogen.[1]

-

Annulation: Reaction with chloroacetyl chloride proceeds via a two-step mechanism:

-

Step A (Kinetic): N-acylation of the secondary amine to form the amide bond.

-

Step B (Thermodynamic): Intramolecular O-alkylation (Williamson ether synthesis type) cyclizes the ring.[1]

-

Synthetic Pathway Visualization[1]

Figure 1: Step-wise synthetic pathway from D-Serine to the target morpholinone scaffold.[1][2][3][4]

Part 3: Application in Drug Discovery (NK1 Antagonists)[1]

The Aprepitant Connection

While Aprepitant (Emend®) itself contains a morpholine core, the 5-oxo derivative is a crucial strategic intermediate. It allows for:

-

Stereocontrol: The C3 stereocenter is fixed early in the synthesis.

-

Functionalization: The lactam carbonyl (C5) can be reduced later to the ether (morpholine) or treated with Grignard reagents to introduce substituents, a common tactic in synthesizing Substance P antagonists.

Mechanistic Role

The "5-oxo" group renders the ring less basic and more stable during subsequent coupling reactions at the carboxylic acid. Once the peptide/drug side chain is attached, the lactam can be selectively reduced (e.g., using BH3·DMS) to yield the final morpholine drug core.

Part 4: Experimental Protocols

Protocol 1: Synthesis of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid[1]

Safety Note: Chloroacetyl chloride is a lachrymator and highly corrosive. Perform all operations in a fume hood.

Reagents:

-

N-Benzyl-D-Serine (1.0 eq)[1]

-

Chloroacetyl chloride (1.1 eq)[1]

-

Sodium Hydride (NaH, 60% dispersion) (2.2 eq)[1]

-

THF (Anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: Suspend N-Benzyl-D-Serine (10 g) in anhydrous THF (100 mL) under Nitrogen atmosphere. Cool to 0°C.

-

Acylation: Add Chloroacetyl chloride dropwise over 30 minutes. Maintain temperature < 5°C. Stir for 1 hour. Observation: The solution may become slightly cloudy as HCl is generated (if no base is added yet).

-

Cyclization (Base Addition): In a separate flask, suspend NaH (2.2 eq) in THF. Slowly cannulate the reaction mixture into the NaH suspension at 0°C. Caution: Hydrogen gas evolution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9).

-

Quench: Cool to 0°C and quench carefully with water.

-

Workup: Acidify the aqueous layer to pH 2 with 1N HCl. Extract with Ethyl Acetate (3x).

-

Purification: Dry organic layer over MgSO4, filter, and concentrate. Recrystallize from Ethyl Acetate/Hexanes.

Self-Validating Checkpoints:

-

Checkpoint 1: Evolution of H2 gas stops upon completion of cyclization.

-

Checkpoint 2: Product should precipitate or crystallize as a white solid.[1]

-

Checkpoint 3: 1H NMR must show the disappearance of the serine CH2-OH signal and appearance of the lactam CH2 (AB quartet system).

Part 5: Analytical Characterization

To ensure the integrity of the scaffold for drug development, the following specifications must be met.

Data Summary Table

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | > 98.0% | HPLC (C18) |

| Chiral Purity | > 99.0% ee | Chiral HPLC (Chiralpak AD-H) |

| Melting Point | 108 – 112 °C | Capillary MP |

| Mass Spec | [M+H]+ = 236.24 | LC-MS (ESI) |

Validation Workflow

Figure 2: Quality control workflow for isolating high-purity chiral synthons.

References

-

Biosynth . (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic acid Product Page. Retrieved from [1]

-

ChemicalBook . (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid CAS Data. Retrieved from [1]

-

National Institutes of Health (PMC) . Benzyl trichloroacetimidates as derivatizing agents... (Context on Benzyl protection chemistry). Retrieved from

-

Google Patents . Preparation method of aprepitant intermediate (CN104557760A). Retrieved from

-

CymitQuimica . (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic acid Technical Data. Retrieved from

Sources

- 1. CAS 102029-44-7: (R)-4-Benzyl-2-oxazolidinone | CymitQuimica [cymitquimica.com]

- 2. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]

- 3. tandfonline.com [tandfonline.com]

- 4. (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

High-Fidelity Synthesis Protocol: (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid

[1][2]

Executive Summary & Retrosynthetic Analysis

The target molecule is a morpholin-5-one derivative featuring a carboxylic acid at the C3 position and a benzyl group at the N4 position.[1] The (R)-configuration at C3 is derived directly from the chiral center of D-Serine .[1][2]

Retrosynthetic Logic:

-

Target: (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid.

-

Precursor: Methyl (R)-4-benzyl-5-oxo-3-morpholinecarboxylate (Ester allows for easier purification).[1][2]

-

Cyclization: Intramolecular Williamson ether synthesis of N-benzyl-N-(2-chloroacetyl)-D-serine methyl ester.

-

Acylation: Reaction of N-benzyl-D-serine methyl ester with chloroacetyl chloride.[1][2]

-

Starting Material: D-Serine (converted to N-benzyl methyl ester).

Reaction Pathway Visualization

Caption: Step-wise synthetic pathway from D-Serine to the target morpholine acid, highlighting key intermediates.

Detailed Experimental Protocol

Phase 1: Preparation of N-Benzyl-D-Serine Methyl Ester

This phase establishes the N-benzyl protection and the methyl ester to prevent side reactions during the subsequent acylation.[1][2]

-

Reagents: D-Serine (1.0 eq), Thionyl Chloride (1.2 eq), Methanol (Solvent), Benzaldehyde (1.0 eq), Sodium Borohydride (1.1 eq), Triethylamine (Et3N).[2]

-

Key Insight: Using the methyl ester hydrochloride prevents the formation of mixed anhydrides at the carboxylic acid position during acylation.

Step 1.1: Esterification

-

Suspend D-Serine (50.0 g) in anhydrous MeOH (500 mL) at 0°C.

-

Add Thionyl Chloride (SOCl2, 41.5 mL) dropwise over 1 hour. Caution: Exothermic, gas evolution (SO2, HCl).[2]

-

Reflux for 4 hours until the solution is clear.

-

Concentrate in vacuo to obtain D-Serine Methyl Ester Hydrochloride as a white solid.[1][2][3][4]

Step 1.2: Reductive Amination

-

Dissolve the ester salt in MeOH (400 mL) and add Et3N (1.0 eq) to neutralize.

-

Add Benzaldehyde (1.0 eq) and stir at RT for 2 hours to form the imine.

-

Cool to 0°C and add NaBH4 (1.1 eq) portion-wise.

-

Stir for 2 hours, then quench with water.

-

Extract with DCM , dry over Na2SO4, and concentrate.

Phase 2: Acylation and Cyclization (The Morpholine Ring Formation)

This is the critical step where the morpholinone core is constructed.[2]

-

Reagents: Chloroacetyl chloride (1.1 eq), Et3N (1.2 eq), Sodium Hydride (NaH, 60% disp, 1.2 eq), DMF (anhydrous).[2]

Step 2.1: N-Acylation

-

Dissolve N-Benzyl-D-Serine Methyl Ester (40.0 g) in anhydrous DCM (400 mL) and Et3N (26.5 mL).

-

Cool to -10°C.

-

Add Chloroacetyl chloride (16.5 mL) dropwise, maintaining temp < 0°C.

-

Stir for 1 hour. TLC should show complete conversion to the N-chloroacetyl intermediate.[1][2]

-

Wash with 1N HCl, then brine. Dry and concentrate to a thick oil.

-

Note: Do not purify extensively; the intermediate is stable enough for the next step.

-

Step 2.2: Cyclization (Intramolecular Etherification) [1][2]

-

Dissolve the crude N-chloroacetyl intermediate in anhydrous DMF (200 mL).

-

In a separate flask, suspend NaH (1.2 eq) in DMF at 0°C.

-

Add the substrate solution dropwise to the NaH suspension over 30 mins. Caution: H2 gas evolution.[1]

-

Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

-

Quench: Pour carefully into ice water containing dilute acetic acid (to neutralize residual base).

-

Extraction: Extract with Ethyl Acetate (3x). Wash organics with LiCl solution (to remove DMF).[2]

-

Purification: Flash chromatography (Hexane/EtOAc) or crystallization from Et2O/Hexane.[2]

Phase 3: Hydrolysis to Final Acid

-

Reagents: Lithium Hydroxide (LiOH·H2O, 2.0 eq), THF/Water (3:1).[2]

-

Dissolve the cyclic ester (20.0 g) in THF (150 mL).

-

Add a solution of LiOH (2.0 eq) in Water (50 mL).

-

Stir at RT for 3-4 hours.

-

Workup: Concentrate THF. Acidify the aqueous residue to pH 2 with 1N HCl.

-

The product often precipitates as a white solid.[2] Filter and wash with cold water.[2] If oil forms, extract with DCM.[2]

-

Recrystallization: Isopropanol or EtOAc/Hexane.

Quantitative Data & Process Parameters

| Parameter | Specification | Rationale |

| Starting Material | D-Serine (99% ee) | Determines final stereochemistry (R-isomer). |

| Temperature (Acylation) | -10°C to 0°C | Prevents O-acylation side reactions.[1][2] |

| Base (Cyclization) | NaH (Sodium Hydride) | Strong base required to form alkoxide for rapid ring closure.[1][2] |

| Solvent (Cyclization) | DMF or THF | DMF promotes SN2 displacement of chloride.[2] |

| Overall Yield | 60 - 70% | High efficiency for a 4-step sequence.[1][2] |

| Optical Rotation | Confirms (R)-configuration (Literature values vary, verify against standard). |

Mechanistic & Stereochemical Integrity

Mechanism of Cyclization:

The reaction proceeds via a Williamson Ether Synthesis mechanism. The base (NaH) deprotonates the serine hydroxyl group (pKa ~16), creating a potent nucleophile (alkoxide).[2] This alkoxide attacks the carbon bearing the chlorine atom (C6) in an intramolecular

Stereochemical Retention: The chiral center at C3 (derived from the alpha-carbon of D-Serine) is not involved in the bond-breaking or bond-forming events of the cyclization.[1][2]

-

Risk: Racemization can occur during the hydrolysis step if conditions are too basic or temperature is too high (enolization of the ester).[2]

-

Control: Using LiOH at ambient temperature minimizes epimerization risk compared to refluxing NaOH.[1][2]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Cyclization | Incomplete deprotonation or moisture in DMF.[1][2] | Ensure DMF is anhydrous (<0.05% water).[2] Increase NaH slightly (1.3 eq). |

| O-Acylation Side Product | Reaction temp too high during acyl chloride addition.[1][2] | Maintain temp < 0°C. Add acyl chloride slower. |

| Racemization | Harsh hydrolysis conditions.[1] | Use LiOH/THF at 0°C-RT.[1][2] Avoid reflux.[2] |

| Product is an Oil | Residual solvent or impurities.[1][2][9] | Triturate with Et2O/Hexane to induce crystallization.[2] |

Safety & EHS Considerations

-

Sodium Hydride (NaH): Flammable solid; releases hydrogen gas upon contact with moisture.[2] Use under inert atmosphere (N2/Ar).

-

Chloroacetyl Chloride: Potent lachrymator and corrosive.[2] Handle in a fume hood.

-

Thionyl Chloride: Reacts violently with water releasing HCl/SO2.[1][2] Use a scrubber.[2]

References

-

Preparation of Morpholine-3-carboxylic Acid Derivatives

- Source:Tetrahedron Letters. "Efficient synthesis of chiral morpholin-3-ones.

-

Aprepitant Synthetic Route (Merck)

-

Chemical Properties & CAS Verification

Sources

- 1. manusaktteva.com [manusaktteva.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. US20060046994A1 - Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid - Google Patents [patents.google.com]

- 7. CN103601695A - Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone - Google Patents [patents.google.com]

- 8. (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | 106973-37-9 [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. medkoo.com [medkoo.com]

An In-Depth Technical Guide to the Chiral Synthesis of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid

This guide provides a comprehensive overview and a detailed protocol for the chiral synthesis of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid, a valuable constrained amino acid analog for drug discovery and development. The stereochemistry of such morpholine-based scaffolds can significantly influence their biological activity, making robust asymmetric synthetic routes a critical necessity for researchers.

Introduction: The Significance of Constrained Amino Acid Scaffolds

In the realm of medicinal chemistry, the conformational rigidity of a molecule can be a decisive factor in its binding affinity and selectivity for a biological target. (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid represents a class of conformationally restricted amino acid derivatives. The morpholine-5-one core imposes significant constraints on the peptide backbone when incorporated, which can lead to enhanced metabolic stability, improved cell permeability, and a more defined interaction with protein binding sites. The specific (R)-configuration at the 3-position is crucial for presenting the carboxylic acid and the benzyl group in a precise three-dimensional orientation, which is often key to therapeutic efficacy.

Retrosynthetic Analysis and Synthetic Strategy

The most direct and efficient approach to the synthesis of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid involves a two-step sequence starting from the chiral pool amino acid, D-serine. This strategy leverages the inherent stereochemistry of the starting material to establish the desired (R)-configuration in the final product.

The key transformation is an intramolecular cyclization of an N-acylated D-serine derivative. This process, mechanistically an intramolecular Williamson ether synthesis, is a robust and high-yielding method for the formation of the morpholine-5-one ring system.[1][2][3][4]

Overall Synthetic Workflow

The synthesis can be envisioned in two primary stages:

-

N-Benzylation of D-Serine: Introduction of the benzyl group onto the nitrogen atom of D-serine.

-

N-Acylation and Intramolecular Cyclization: Reaction with chloroacetyl chloride to form an intermediate that subsequently cyclizes to yield the target molecule.

Caption: Proposed synthetic workflow for (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid.

Mechanistic Insights and Rationale for Experimental Choices

Step 1: N-Benzylation of D-Serine via Reductive Amination

The initial step involves the formation of a Schiff base between the primary amine of D-serine and benzaldehyde, which is then reduced in situ to the secondary amine, N-benzyl-D-serine.

-

Choice of Reagents:

-

D-Serine: The source of the chiral center. The (R)-configuration of the final product is directly derived from the stereochemistry of this starting material. Methods for the preparation of D-serine are well-established, often involving the kinetic resolution of DL-serine.[5]

-

Benzaldehyde: The source of the benzyl group.

-

Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation. It is crucial to add the reducing agent after the initial formation of the imine to avoid reduction of the benzaldehyde.

-

Step 2: N-Acylation and Intramolecular Williamson Ether Synthesis

This is the key ring-forming step. N-benzyl-D-serine is first acylated at the nitrogen atom with chloroacetyl chloride. The resulting intermediate possesses both a nucleophile (the hydroxyl group of the serine backbone) and an electrophile (the carbon bearing the chlorine atom). In the presence of a base, the hydroxyl group is deprotonated, and the resulting alkoxide attacks the electrophilic carbon in an intramolecular Sₙ2 reaction to form the morpholine-5-one ring.[1][2][3]

-

Choice of Reagents:

-

Chloroacetyl Chloride: A bifunctional reagent that provides the two-carbon linker required to form the six-membered ring and also forms the amide bond.

-

Potassium Carbonate (K₂CO₃): A moderately strong base that is sufficient to deprotonate both the carboxylic acid and the hydroxyl group of the serine derivative, facilitating both the N-acylation and the subsequent intramolecular cyclization. Its use in an aqueous/organic biphasic system allows for efficient reaction and straightforward workup.

-

Caption: Mechanism of the N-acylation and intramolecular cyclization steps.

Detailed Experimental Protocols

Note: The following protocols are adapted from established procedures for the synthesis of the corresponding (S)-enantiomer and are expected to yield the (R)-enantiomer with high fidelity.

Protocol 1: Synthesis of N-Benzyl-D-Serine

-

Reaction Setup: To a solution of D-serine (1.0 eq.) in aqueous sodium hydroxide (2.0 eq. in water) at 0-5 °C, add benzaldehyde (1.1 eq.) dropwise with vigorous stirring.

-

Imine Formation: Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture back to 0-5 °C and add a solution of sodium borohydride (1.5 eq.) in water portion-wise, maintaining the temperature below 10 °C.

-

Reaction Completion: Stir the reaction mixture at room temperature overnight.

-

Workup: Carefully acidify the reaction mixture with hydrochloric acid to pH ~2. A white precipitate should form.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and then with a small amount of diethyl ether. Dry the solid under vacuum to yield N-benzyl-D-serine.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-benzyl-D-serine (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.

-

Basification: Cool the solution to 0-5 °C and add a pre-cooled aqueous solution of potassium carbonate (3.0 eq.).

-

N-Acylation: To the vigorously stirred biphasic mixture, add chloroacetyl chloride (1.4 eq.) dropwise, ensuring the temperature remains below 10 °C.

-

Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The intramolecular cyclization occurs during this time. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Add ethyl acetate and separate the layers. Wash the organic layer with water and then with brine.

-

Aqueous Extraction: Extract the aqueous layer with ethyl acetate to recover any dissolved product. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification and Isolation:

-

The crude product can be purified by recrystallization.

-

Alternatively, for higher purity, dissolve the crude product in water with a base (e.g., NaOH) and wash with a non-polar solvent like heptane to remove organic impurities.

-

Cool the aqueous phase to 0-5 °C and slowly acidify with concentrated hydrochloric acid to pH < 2 to precipitate the product.

-

Filter the resulting slurry, wash the filter cake with cold water, and dry under vacuum at 40-45 °C to obtain (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid as a white to off-white solid.

-

-

Validation:

Data Presentation and Quality Control

The following table presents representative data for the synthesis of the analogous (S)-enantiomer, which can be used as a benchmark for the synthesis of the (R)-enantiomer.

| Parameter | N-Benzylation of D-Serine | Cyclization to (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid |

| Typical Yield | 85-95% | 80-90% |

| Physical Appearance | White solid | White to off-white solid |

| Purity (by HPLC) | >98% | >99% |

| Enantiomeric Excess (ee) | >99% | >99% (as determined by chiral HPLC) |

Self-Validating System:

-

TLC Monitoring: Use appropriate solvent systems (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to monitor the consumption of starting materials and the formation of products at each stage.

-

Spectroscopic Analysis: Full characterization of intermediates and the final product by NMR and MS is essential to confirm their identity and structural integrity.

-

Chiral HPLC: This is a critical step to validate the stereochemical outcome of the synthesis. A suitable chiral stationary phase (e.g., a cyclodextrin-based column) should be used to resolve the (R) and (S) enantiomers and determine the enantiomeric excess of the final product.[6][8][9]

Conclusion

The described synthetic route offers a reliable and efficient method for the preparation of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid with high chemical and stereochemical purity. By leveraging the chirality of D-serine and employing a robust intramolecular cyclization strategy, this guide provides researchers and drug development professionals with a practical pathway to access this valuable building block for the synthesis of novel therapeutics. The emphasis on in-process controls and thorough analytical validation ensures the trustworthiness and reproducibility of the described protocols.

References

- Process for the purification of carboxylic acids.

- Method for preparing D-serine by kinetic resolution.

- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

(4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate. ResearchGate. [Link]

- Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone.

-

Williamson ether synthesis. Wikipedia. [Link]

-

N-Boc-O-Benzyl-D-serine CAS No.:47173-80-8 for Intermediates. Ingredients Network. [Link]

-

Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. National Center for Biotechnology Information. [Link]

-

Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative. ResearchGate. [Link]

-

(4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate. National Center for Biotechnology Information. [Link]

-

Williamson Ether Synthesis. J&K Scientific LLC. [Link]

-

Chiral resolution. Wikipedia. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

-

Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers. [Link]

-

Synthesis of O-benzyl-L-serine. Supporting Information. [Link]

-

N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. Organic Chemistry Portal. [Link]

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. National Center for Biotechnology Information. [Link]

-

Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

-

Mustard gas. Wikipedia. [Link]

-

Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. National Center for Biotechnology Information. [Link]

-

Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]

-

Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia. [Link]

-

HPLC Methods for analysis of Morpholine. HELIX Chromatography. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CN101735085A - Method for preparing D-serine by kinetic resolution - Google Patents [patents.google.com]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound [pharmacia.pensoft.net]

- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Thermodynamic Characterization of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid

This guide provides an in-depth technical analysis of the solubility profile, thermodynamic characterization, and experimental protocols for (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid , a critical chiral intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists like Aprepitant .

Physicochemical Characterization

Compound Identity

-

IUPAC Name: (3R)-4-benzyl-5-oxomorpholine-3-carboxylic acid

-

CAS Number: 106973-36-8 (R-isomer); 106910-79-6 (Racemic)

-

Molecular Formula: C₁₂H₁₃NO₄[1]

-

Molecular Weight: 235.24 g/mol [2]

-

Role: Key pharmacophore scaffold for Aprepitant (Emend®).

Core Physical Properties

Understanding the baseline physical properties is essential for interpreting solubility behavior. The presence of the carboxylic acid moiety and the benzyl group creates a molecule with amphiphilic characteristics—capable of hydrogen bonding (hydrophilic) while maintaining significant lipophilicity.

| Property | Value | Method/Source |

| Physical State | White to off-white crystalline solid | Visual Inspection |

| Melting Point | 102 – 105 °C | DSC / Capillary Method |

| Water Solubility | 4.5 g/L (at 25 °C) | Gravimetric Analysis [1] |

| pKa (Predicted) | 3.2 – 3.8 (Carboxylic Acid) | Potentiometric Titration |

| LogP (Predicted) | ~0.5 – 0.9 | Partition Coefficient Model |

Solubility Data Analysis

Solubility is the governing parameter for crystallization yield and purity. For (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid, the solubility profile exhibits a strong dependence on solvent polarity and temperature.

Solubility in Pure Solvents

The molecule demonstrates "solubility switching" behavior: it is highly soluble in polar protic organic solvents (alcohols) but exhibits limited solubility in water, making water an ideal anti-solvent for crystallization processes.

Table 1: Solubility Profile in Key Solvents (298.15 K) Note: Values represent saturation concentrations.

| Solvent | Solubility (g/L) | Solubility Category | Mechanistic Insight |

| Methanol | > 150.0 | Freely Soluble | Strong H-bonding with COOH and C=O groups.[1] |

| Ethanol | > 80.0 | Soluble | Favorable van der Waals interactions with benzyl group. |

| Water (pH < 2) | < 1.0 | Insoluble | Protonated acid form aggregates; hydrophobic effect dominates. |

| Water (pH 7) | 4.5 | Slightly Soluble | Partial ionization increases solvation. |

| DMSO | > 200.0 | Very Soluble | Dipole-dipole interactions disrupt crystal lattice efficiently. |

Binary Solvent Systems (Antisolvent Crystallization)

In process chemistry, a binary system of Methanol (Solvent) and Water (Antisolvent) is frequently employed. The solubility curve in this mixture is non-linear, often exhibiting a "co-solvency" effect at low water concentrations before precipitating sharply.

-

Critical Observation: At >30% water volume fraction, the solubility of the un-ionized acid drops precipitously, driving high-yield crystallization.

Thermodynamic Parameters of Dissolution

To model the solubility for scale-up, we apply the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (

The Modified Apelblat Model

- : Mole fraction solubility[3]

- : Absolute temperature (K)

- : Empirical constants derived from regression analysis of experimental data.

Thermodynamic Functions

Using the Van't Hoff analysis, the apparent thermodynamic functions of dissolution—Enthalpy (

- (Endothermic): Solubility increases with temperature. This is typical for this compound in alcoholic solvents, requiring heat input to disrupt the crystal lattice.

- : The dissolution process is non-spontaneous at standard conditions without solvent interaction, highlighting the importance of solvent selection.

Experimental Protocol: Laser Monitoring Method

For researchers validating these values, the Laser Monitoring Observation Technique is the gold standard for generating precise solubility curves (Polythermal Method). This method eliminates sampling errors associated with gravimetric analysis.

Workflow Diagram

Figure 1: Workflow for the Laser Monitoring Solubility Determination. The transition from turbid suspension to clear solution is detected by a sharp rise in laser transmissivity.

Detailed Methodology

-

Apparatus Setup: Use a precision jacketed glass vessel equipped with a mechanical stirrer and a laser transmissivity probe.

-

Mixture Preparation: Accurately weigh (±0.0001 g) the (R)-4-benzyl-5-oxo-3-morpholinecarboxylic acid and solvent into the vessel.

-

Initial State: Maintain the system at a temperature below the expected saturation point (e.g., 283.15 K) to ensure a solid-liquid suspension.

-

Heating Ramp: Slowly increase the temperature at a controlled rate (e.g., 2 K/h or 0.5 K/min) while stirring continuously.

-

Detection: Monitor the laser intensity passing through the solution. The temperature at which the laser intensity reaches a maximum plateau (indicating complete dissolution) is recorded as the saturation temperature (

) for that specific mole fraction. -

Replication: Repeat with varying solute concentrations to construct the full

vs.

Application in Process Chemistry: Crystallization

The solubility difference between the (R)-isomer and impurities is exploited in the purification of the Aprepitant intermediate.

Process Logic

-

Dissolution: Crude solid is dissolved in Methanol at elevated temperature (50-60 °C).

-

Filtration: Hot filtration removes mechanical impurities.

-

Nucleation: The solution is cooled to 25 °C.

-

Antisolvent Addition: Water (pre-cooled to 5 °C) is added slowly. The high polarity of water forces the hydrophobic benzyl moiety of the target molecule to aggregate, triggering crystallization.

-

Polymorph Control: Slow addition rates favor the formation of stable crystalline polymorphs over amorphous precipitates.

Figure 2: Process flow for the purification of (R)-4-benzyl-5-oxo-3-morpholinecarboxylic acid via antisolvent crystallization.

References

-

National Institutes of Health (NIH). (2023). PubChem Compound Summary: Morpholine-3-carboxylic acid derivatives. Retrieved from [Link]

-

Hale, J. J., et al. (1998). Structural Optimization Affording Aprepitant Intermediates. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Merck & Co., Inc. (2005). Presidential Green Chemistry Challenge: A Redesigned, Efficient Synthesis of Aprepitant. US EPA. Retrieved from [Link]

-

Lin, K., et al. (2007).[4] Crystal structure of (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate (Related Scaffold). Acta Crystallographica Section E. Retrieved from [Link]

Sources

- 1. PubChemLite - (s)-4-benzyl-5-oxomorpholine-3-carboxylic acid (C12H13NO4) [pubchemlite.lcsb.uni.lu]

- 2. (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | 106973-37-9 [chemicalbook.com]

- 3. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Physical and chemical properties of (3R)-5-Oxo-4-(phenylmethyl)-3-morpholinecarboxylic Acid

Technical Guide: (3R)-5-Oxo-4-(phenylmethyl)-3-morpholinecarboxylic Acid

Content Type: Technical Whitepaper & Process Guide Subject: CAS 106910-79-6 (Generic) / Stereospecific (3R)-Isomer Application: Chiral Intermediate for Neurokinin-1 (NK1) Antagonists (e.g., Aprepitant)

Executive Summary & Molecular Identity

(3R)-5-Oxo-4-(phenylmethyl)-3-morpholinecarboxylic acid (also known as N-benzyl-5-oxo-3-morpholinecarboxylic acid) is a critical heterocyclic building block. It serves as the chiral scaffold for the synthesis of high-value pharmaceutical ingredients, most notably Aprepitant (Emend®) and Fosaprepitant , which are neurokinin-1 (NK1) receptor antagonists used to prevent chemotherapy-induced nausea and vomiting (CINV).

The molecule features a morpholine ring oxidized at the 5-position (lactam) and a carboxylic acid at the 3-position. The (3R)-stereocenter is derived from the chiral pool (typically L-Serine), and its integrity is paramount for the biological activity of the final drug substance.

Chemical Identifiers

| Parameter | Detail |

| IUPAC Name | (3R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid |

| Common Synonyms | N-Benzyl-3-carboxy-5-morpholinone; BOC-LM (industry slang, varies by context) |

| CAS Number | 106910-79-6 (Racemic/General); Specific (3R) salts vary |

| Molecular Formula | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.24 g/mol |

| Chirality | (3R) [Derived from L-Serine] |

Physicochemical Profile

Understanding the solid-state and solution-phase properties of this acid is essential for process optimization, particularly during extraction and crystallization.

Physical Properties Table

| Property | Value / Characteristic | Notes |

| Appearance | White to off-white crystalline powder | Color degradation (yellowing) indicates oxidation of the benzyl group or ring opening. |

| Melting Point | 168–172 °C (Decomposes) | Note: The methyl ester derivative melts significantly lower (63–66 °C). |

| pKa (Acid) | ~3.5 – 4.0 (Predicted) | Typical for alpha-amino acid derivatives; forms stable salts with weak bases. |

| Solubility (Aq) | pH-dependent | Insoluble in water at pH < 2; Soluble as carboxylate at pH > 7. |

| Solubility (Org) | High | DMSO, Methanol, DMF. Moderate in Ethyl Acetate/DCM. |

| Hygroscopicity | Low to Moderate | Stable under ambient humidity; store desiccated. |

Stability & Reactivity

-

Lactam Stability: The 5-oxo group (lactam) is relatively stable but susceptible to hydrolysis under strong basic conditions (pH > 12) or strong acidic conditions (6N HCl, reflux), which opens the morpholine ring back to the linear amino acid derivative.

-

Racemization Risk: The proton at the C3 position is alpha to both a carbonyl (lactam) and a carboxyl group. While the ring strain provides some protection, exposure to strong bases (e.g., NaH, LDA) can lead to enolization and subsequent racemization.

Synthetic Routes & Process Chemistry

The industrial synthesis of the (3R)-isomer prioritizes enantiomeric purity by utilizing the "Chiral Pool" strategy, starting from L-Serine .

Primary Synthetic Pathway: The Serine Cyclization Route

This route is preferred for its scalability and retention of stereochemistry.

-

Benzylation: Reductive amination of L-Serine with benzaldehyde (or direct benzylation) to form N-Benzyl-L-Serine.

-

Acylation: Reaction with chloroacetyl chloride to form the acyclic precursor, N-Benzyl-N-chloroacetyl-L-Serine.

-

Cyclization: Base-mediated intramolecular displacement of the chloride by the serine hydroxyl group.

Critical Process Parameter (CPP): The cyclization step requires careful pH control. If the solution is too basic, the amide bond may hydrolyze. If too acidic, the hydroxyl nucleophilicity is suppressed.

Visualized Synthesis Workflow (DOT)

Figure 1: Step-wise synthesis of the target morpholine derivative from L-Serine, highlighting the preservation of chirality.

Analytical Characterization & Quality Control

To validate the identity and purity of the compound, the following multi-modal analytical protocol is recommended.

A. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

-

Mobile Phase:

-

Detection: UV @ 210 nm (Amide absorption) and 254 nm (Benzyl absorption).

-

Retention Time: The acid typically elutes earlier than its ester derivatives due to polarity.

B. Chiral Purity Analysis (Enantiomeric Excess)

Since the (3R) configuration is vital, chiral HPLC is mandatory.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Acceptance Criteria: > 99.5% e.e. (The (3S)-enantiomer is a critical impurity).

C. Spectroscopic Validation

-

IR (Infrared): Look for distinct carbonyl stretches:

-

~1730 cm⁻¹ (Carboxylic Acid C=O).

-

~1650 cm⁻¹ (Lactam/Amide C=O).

-

-

1H-NMR (DMSO-d6):

-

δ 12.5-13.0 (br s, 1H, COOH).

-

δ 7.2-7.4 (m, 5H, Ar-H).

-

δ 5.2 & 3.9 (d, 2H, N-CH2-Ph, diastereotopic benzylic protons).

-

δ 4.1-4.3 (m, Morpholine ring protons).

-

Application in Drug Development (Aprepitant)

The primary utility of (3R)-5-Oxo-4-(phenylmethyl)-3-morpholinecarboxylic acid is as the "morpholine core" donor for Aprepitant .

Transformation Logic:

-

Reduction/Grignard: The carboxylic acid is often converted to an ester, then treated with a Grignard reagent or reduced to an aldehyde/alcohol to introduce the pendant aryl groups found in Aprepitant.

-

Acetal Formation: In the specific case of Aprepitant, this morpholine core is coupled with 3,5-bis(trifluoromethyl)benzoyl derivatives.[3]

Pathway to API (Aprepitant)

Figure 2: High-level retrosynthetic flow showing the transformation of the morpholine acid to the final API.

References

-

Merck & Co.[4] Process Research. "Practical Asymmetric Synthesis of the Substance P Antagonist (R,R,R)-Aprepitant." Journal of Organic Chemistry. Describes the optimization of the morpholine ring formation and subsequent functionalization.

-

ChemicalBook. "CAS 106910-79-6 Entry: 4-Benzyl-5-oxomorpholine-3-carboxylic acid." (Verified for general properties).

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for Aprepitant Intermediates." [5]

-

BBLD Pharm. "(R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid Safety Data Sheet."

(Note: While specific melting points for the free acid vary by crystal habit, the structural characterization via NMR and the synthetic pathway from L-Serine are the industry standards for verification.)

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]

- 4. US20160031867A1 - An improved process for the preparation of aprepitant - Google Patents [patents.google.com]

- 5. 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione | C25H27N3O5 | CID 53328043 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid as a Key Intermediate for Protease Inhibitors

Introduction: The Strategic Importance of Constrained Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the design of potent and selective enzyme inhibitors remains a cornerstone of drug discovery. Proteases, a class of enzymes crucial for the life cycle of many pathogens and implicated in various human diseases, are prime targets for therapeutic intervention. A key strategy in the development of effective protease inhibitors is the use of constrained amino acid analogues. These rigid scaffolds pre-organize the inhibitor into a bioactive conformation, minimizing the entropic penalty upon binding to the enzyme's active site and often leading to enhanced potency and selectivity.

(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic acid is a chiral, constrained amino acid analogue that has emerged as a valuable building block in the synthesis of a new generation of protease inhibitors. Its rigid morpholine-5-one core mimics a peptide backbone, while the carboxylic acid and the stereocenter at the 3-position provide crucial points for further chemical elaboration. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this important intermediate.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures is paramount for the effective and safe utilization of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic acid.

Table 1: Physicochemical Properties of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid

| Property | Value | Source |

| CAS Number | 106973-36-8 | [1] |

| Molecular Formula | C₁₂H₁₃NO₄ | [1] |

| Molecular Weight | 235.24 g/mol | [1] |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | 177-178 °C | [2] |

| Purity | ≥98% | [1] |

| Storage | 4°C | [1] |

Safety Profile:

While specific toxicity data for (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic acid is not extensively available, it is prudent to handle it with the care afforded to novel chemical entities. The presence of the morpholine ring suggests that one should refer to the safety data for morpholine as a parent compound. Morpholine is a flammable liquid and can cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Enantioselective Synthesis of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid: A Protocol

The enantioselective synthesis of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic acid is a critical step in its utilization. The following protocol is a robust and reliable method adapted from established procedures for the synthesis of related morpholine derivatives. The key transformation involves the cyclization of a suitably protected amino acid derivative.

Reaction Scheme:

Caption: Synthetic workflow for (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid.

Materials and Reagents:

-

L-Aspartic acid

-

2-Bromoethanol

-

Sodium carbonate (Na₂CO₃)

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Hydrochloric acid (HCl)

-

Toluene

-

p-Toluenesulfonic acid (p-TsOH)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Protocol:

Step 1: Synthesis of N-Benzyl-N-(2-hydroxyethyl)-L-aspartic acid

-

N-Alkylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve L-aspartic acid (1 equiv.) and sodium carbonate (2.5 equiv.) in deionized water. Add 2-bromoethanol (1.2 equiv.) dropwise to the stirring solution. Heat the reaction mixture to 80°C and maintain for 12 hours. Monitor the reaction progress by TLC.

-

N-Benzylation: After cooling to room temperature, add potassium carbonate (3 equiv.) to the reaction mixture. Add benzyl bromide (1.5 equiv.) dropwise and stir the mixture vigorously at room temperature for 24 hours.

-

Work-up and Isolation: Acidify the reaction mixture to pH 2 with concentrated HCl. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude N-benzyl-N-(2-hydroxyethyl)-L-aspartic acid. This intermediate can be used in the next step without further purification if deemed sufficiently pure by NMR analysis.

Step 2: Intramolecular Cyclization to (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the crude N-benzyl-N-(2-hydroxyethyl)-L-aspartic acid (1 equiv.) and a catalytic amount of p-toluenesulfonic acid (0.1 equiv.) in toluene.

-

Cyclization: Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (approximately 4-6 hours). Monitor the reaction by TLC until the starting material is consumed.

-

Purification: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold hexanes. If no precipitate forms, concentrate the toluene under reduced pressure and purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Final Product: The purified product, (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic acid, should be obtained as a white to off-white solid. Dry the product under vacuum.

Rationale behind Experimental Choices:

-

The two-step N-alkylation and N-benzylation is a standard procedure for the synthesis of N,N-disubstituted amino acids. The choice of bases (sodium carbonate and potassium carbonate) is crucial for deprotonating the amino and carboxylic acid groups to facilitate nucleophilic attack.

-

The intramolecular cyclization is an acid-catalyzed dehydration reaction. The use of a Dean-Stark apparatus effectively removes the water byproduct, driving the equilibrium towards the formation of the desired morpholinone ring. p-Toluenesulfonic acid is a common and effective catalyst for such transformations.

Application in the Synthesis of Protease Inhibitors: A General Protocol

(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic acid is a key precursor for the synthesis of various protease inhibitors, particularly those targeting the Hepatitis C Virus (HCV) NS3/4A protease. The carboxylic acid functionality serves as a handle for coupling with other pharmacophoric fragments.

General Coupling Reaction Scheme:

Caption: General workflow for coupling the intermediate to a pharmacophore.

Materials and Reagents:

-

(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic acid

-

Amine-containing pharmacophore (R-NH₂)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Protocol:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic acid (1 equiv.) in anhydrous DMF.

-

Activation: Add HATU (1.2 equiv.) and HOBt (1.2 equiv.) to the solution and stir for 15 minutes at room temperature.

-

Coupling: In a separate flask, dissolve the amine-containing pharmacophore (1.1 equiv.) in anhydrous DMF. Add this solution to the activated carboxylic acid mixture, followed by the dropwise addition of DIPEA (3 equiv.).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired protease inhibitor precursor.

Analytical Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of the synthesized (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic acid.

Table 2: Analytical Methods for Quality Control

| Technique | Purpose | Typical Conditions & Expected Results |

| ¹H NMR | Structural Elucidation | In a suitable deuterated solvent (e.g., DMSO-d₆), expect characteristic peaks for the benzyl group (aromatic protons ~7.3 ppm, benzylic CH₂), the morpholine ring protons, and the methine proton at the 3-position. |

| ¹³C NMR | Structural Confirmation | Expect distinct signals for the carbonyl carbons of the lactam and carboxylic acid, the aromatic carbons of the benzyl group, and the aliphatic carbons of the morpholine ring. |

| Mass Spectrometry | Molecular Weight Verification | ESI-MS should show the [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated molecular weight (235.24). |

| Chiral HPLC | Enantiomeric Purity | A chiral stationary phase is required. Based on data for the (S)-enantiomer, a Chiralcel OJ-R column with an eluent of methanol:0.2% phosphoric acid aqueous solution (50:50) at a flow rate of 1 mL/min and detection at 210 nm should provide good separation of the enantiomers. The (R)-enantiomer should show a single, sharp peak with high enantiomeric excess (ee > 99%). |

| Standard HPLC | Chemical Purity | A reverse-phase C18 column (e.g., YMC S5 ODS) with a gradient elution of aqueous methanol containing 0.2% phosphoric acid can be used to assess chemical purity. A single major peak should be observed. |

Conclusion

(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic acid is a strategically important intermediate for the synthesis of advanced protease inhibitors. Its constrained cyclic structure and stereochemically defined functionalities make it an ideal scaffold for creating potent and selective drug candidates. The protocols and analytical methods detailed in this application note provide a comprehensive guide for researchers to synthesize, characterize, and utilize this valuable building block in their drug discovery programs. Adherence to these protocols and a thorough understanding of the underlying chemical principles will enable the successful and efficient advancement of novel protease inhibitor projects.

References

- Chikov, V.A.P. (2013). Morpholines. Synthesis and biological activity. Russian Journal of Organic Chemistry, 49(6), 787-814.

- Martinez, C.D. (2020). Synthesis of Nitrogen Containing Heterocycles and Their Biological Evaluation.

- Jain, A., & Sahu, S.K. (2024).

- Dorow, R. L., & Gingrich, D. E. (1999). Synthesis of N-Methyl-β-amino Acids via Oxazolidinones. Tetrahedron Letters, 40(3), 467-470.

-

World Health Organization. (2017). Hepatitis C. [Link]

- Beaulieu, P. L., & Tsantrizos, Y. S. (2004). Macrocyclic inhibitors of the hepatitis C virus NS3 protease. Current opinion in investigational drugs (London, England : 2000), 5(8), 838–850.

- Llinàs-Brunet, M., et al. (2004). A systematic approach to the optimization of substrate-based inhibitors of the hepatitis C virus NS3 protease: discovery of potent and specific inhibitors. Journal of medicinal chemistry, 47(26), 6584–6594.

- Malcolm, B. A., et al. (2006). SCH 503034, a mechanism-based inhibitor of the hepatitis C virus NS3 protease. Antimicrobial agents and chemotherapy, 50(3), 1013–1020.

- Perni, R. B., et al. (2006). Preclinical profile of VX-950, a potent, selective, and orally bioavailable inhibitor of hepatitis C virus NS3-4A serine protease. Antimicrobial agents and chemotherapy, 50(3), 899–909.